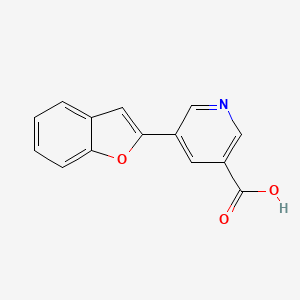![molecular formula C17H21ClN2O5S B12990299 5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride](/img/structure/B12990299.png)
5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride involves several steps. The starting materials typically include naphthalene derivatives and urea derivatives. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Scientific Research Applications
5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for labeling and detecting proteins . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents . In the industrial sector, this compound is used in the synthesis of various organic materials .
Mechanism of Action
The mechanism of action of 5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is exploited in proteomics research to label and detect proteins .
Comparison with Similar Compounds
Similar compounds to 5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride include other naphthalene derivatives and sulfonyl chloride-containing compounds. the unique combination of the ureido and sulfonyl chloride groups in this compound provides distinct reactivity and applications . Some similar compounds include:
- Naphthalene-1-sulfonyl chloride
- 3,3-Bis(2-methoxyethyl)urea
- Naphthalene derivatives with different substituents
Properties
Molecular Formula |
C17H21ClN2O5S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
5-[bis(2-methoxyethyl)carbamoylamino]naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C17H21ClN2O5S/c1-24-11-9-20(10-12-25-2)17(21)19-15-7-3-6-14-13(15)5-4-8-16(14)26(18,22)23/h3-8H,9-12H2,1-2H3,(H,19,21) |
InChI Key |
REVGJRHFHRSWES-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B12990222.png)
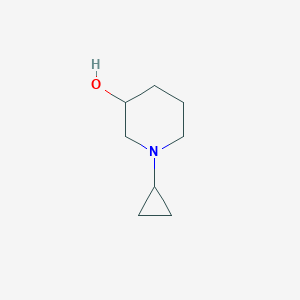
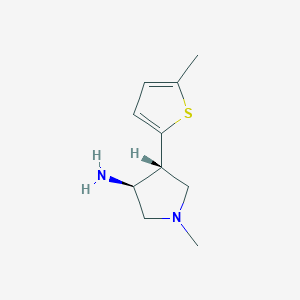
![calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea](/img/structure/B12990237.png)
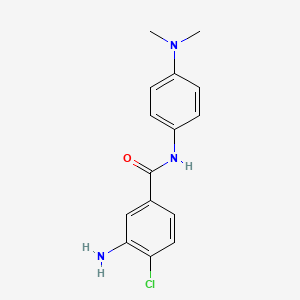
![7-Benzyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B12990258.png)
![tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12990262.png)
![7-Fluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one hydrochloride](/img/structure/B12990268.png)
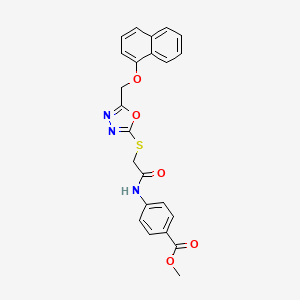
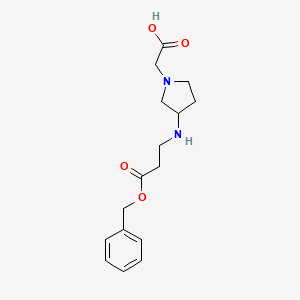
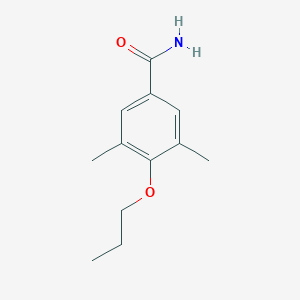
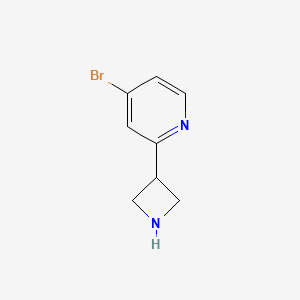
![2-Propyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12990297.png)
